molecular formula C13H24N2O3 B2697968 tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate CAS No. 1823391-48-5

tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate

Cat. No.: B2697968
CAS No.: 1823391-48-5
M. Wt: 256.346
InChI Key: RSUOYMZSXZUASP-UHFFFAOYSA-N
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Description

tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate: is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol . It is characterized by a bicyclic structure that includes an oxabicyclo nonane ring system, which is functionalized with an amino group and a carbamate group. This compound is often used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

tert-butyl N-(9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-8-6-17-7-9(5-10)11(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUOYMZSXZUASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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